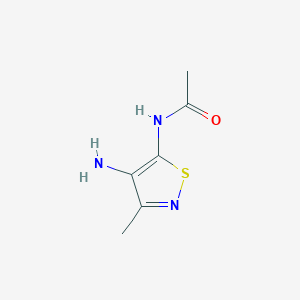

4-Amino-5-acetamido-3-methylisothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

N-(4-amino-3-methyl-1,2-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C6H9N3OS/c1-3-5(7)6(11-9-3)8-4(2)10/h7H2,1-2H3,(H,8,10) |

InChI Key |

SEFIGSRRDMDJDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1N)NC(=O)C |

Origin of Product |

United States |

Advanced Functionalization and Derivatization Strategies of the 4 Amino 5 Acetamido 3 Methylisothiazole Scaffold

Functionalization at the Amino Group (C4-position)

The primary amino group at the C4-position of the isothiazole (B42339) ring is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, alkylation, arylation, and condensation reactions.

The nucleophilic nature of the C4-amino group readily permits reactions with acylating and sulfonylating agents. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Acylation Reactions: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. The choice of acylating agent allows for the introduction of a wide array of functionalities, from simple alkyl chains to complex aromatic and heterocyclic moieties. For instance, reaction with acetyl chloride would yield the corresponding N-(5-acetamido-3-methylisothiazol-4-yl)acetamide. The acylation of amino groups on heterocyclic scaffolds is a well-established method for the synthesis of biologically active compounds. google.comnih.gov

Sulfonylation Reactions: Similarly, sulfonylation of the C4-amino group with sulfonyl chlorides in the presence of a base affords sulfonamides. This functional group is a key component in many therapeutic agents. The reaction of 4-amino-5-acetamido-3-methylisothiazole with benzenesulfonyl chloride, for example, would produce N-(5-acetamido-3-methylisothiazol-4-yl)benzenesulfonamide. The synthesis of sulfonamides from 2-aminothiazole (B372263) derivatives has been reported to proceed efficiently under basic conditions. nih.gov

| Reagent | Product Structure | Reaction Type |

| Acetyl Chloride | N-(5-acetamido-3-methylisothiazol-4-yl)acetamide | Acylation |

| Benzoyl Chloride | N-(5-acetamido-3-methylisothiazol-4-yl)benzamide | Acylation |

| Benzenesulfonyl Chloride | N-(5-acetamido-3-methylisothiazol-4-yl)benzenesulfonamide | Sulfonylation |

| Methanesulfonyl Chloride | N-(5-acetamido-3-methylisothiazol-4-yl)methanesulfonamide | Sulfonylation |

Direct N-alkylation and N-arylation of the C4-amino group introduce alkyl or aryl substituents, respectively, which can significantly impact the compound's lipophilicity and binding interactions.

Alkylation Reactions: Alkylation can be achieved using alkyl halides or other alkylating agents. The reaction may proceed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. However, control of the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation.

Arylation Reactions: N-arylation is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the C4-amino group and an aryl halide or triflate, providing access to a diverse range of N-aryl derivatives. The atropoenantioselective arylation of 5-aminoisothiazoles has been reported, highlighting the potential for creating axially chiral biaryls. researchgate.net

| Reagent | Product Structure | Reaction Type |

| Methyl Iodide | 4-(Methylamino)-5-acetamido-3-methylisothiazole | Alkylation |

| Benzaldehyde, then NaBH4 | 4-(Benzylamino)-5-acetamido-3-methylisothiazole | Reductive Amination |

| Phenylboronic Acid, Cu(OAc)2 | 4-(Phenylamino)-5-acetamido-3-methylisothiazole | Arylation |

| 2-Bromopyridine, Pd catalyst | 4-(Pyridin-2-ylamino)-5-acetamido-3-methylisothiazole | Arylation |

The C4-amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These imines can be stable compounds themselves or serve as intermediates for further transformations, such as reduction to secondary amines (as in reductive amination) or participation in cyclization reactions. Three-component condensation reactions involving aminoisothiazoles, aldehydes, and a third component like Meldrum's acid have been used to construct fused heterocyclic systems, such as isothiazolo[4,5-b]pyridin-5-ones. researchgate.net

| Carbonyl Compound | Intermediate/Product | Reaction Type |

| Benzaldehyde | N-Benzylidene-5-acetamido-3-methylisothiazol-4-amine | Schiff Base Formation |

| Acetone | N-(Propan-2-ylidene)-5-acetamido-3-methylisothiazol-4-amine | Schiff Base Formation |

| Ethyl Acetoacetate | Enamine | Knorr Pyrrole (B145914) Synthesis Precursor |

Modifications at the Acetamido Group (C5-position)

The acetamido group at the C5-position provides another avenue for derivatization, either by modifying the amide nitrogen or by transforming the entire amide linkage.

The nitrogen atom of the acetamido group can be functionalized, although it is generally less nucleophilic than the C4-amino group due to the electron-withdrawing effect of the adjacent carbonyl group.

N-Alkylation/N-Arylation: Under strongly basic conditions, the amide proton can be removed, and the resulting anion can be alkylated or arylated. This allows for the introduction of substituents directly on the amide nitrogen, creating tertiary amides.

N-Acylation: Reaction with a second acylating agent can lead to the formation of an imide, where the amide nitrogen is bonded to two carbonyl groups.

| Reagent | Product Structure | Reaction Type |

| NaH, then Methyl Iodide | N-Methyl-N-(4-amino-3-methylisothiazol-5-yl)acetamide | N-Alkylation |

| Acetic Anhydride (B1165640) | N-Acetyl-N-(4-amino-3-methylisothiazol-5-yl)acetamide | N-Acylation |

The amide bond itself can be a substrate for various chemical transformations, leading to different functional groups at the C5-position.

Hydrolysis: Under acidic or basic conditions, the acetamido group can be hydrolyzed to yield the corresponding 5-amino-4-amino-3-methylisothiazole. This diamino intermediate can then be used in a variety of subsequent derivatization reactions.

Reduction: The amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the acetamido group into an ethylamino group.

Conversion to Thioamide: The oxygen atom of the amide can be replaced with a sulfur atom using reagents such as Lawesson's reagent or phosphorus pentasulfide, yielding the corresponding thioamide. This transformation alters the electronic and steric properties of the group and can influence its biological activity. The conversion of amides to thioamides is a known transformation in organic synthesis. researchgate.net

| Reagent | Product Structure | Reaction Type |

| HCl, H2O, heat | 4,5-Diamino-3-methylisothiazole | Hydrolysis |

| LiAlH4 | N-Ethyl-3-methylisothiazole-4,5-diamine | Reduction |

| Lawesson's Reagent | N-(4-Amino-3-methylisothiazol-5-yl)ethanethioamide | Thionation |

Reactions Involving the Methyl Group (C3-position)

The methyl group at the C3 position of the isothiazole ring, while generally stable, can be activated for subsequent transformations through oxidation and halogenation reactions. These modifications open avenues for introducing new functional groups and building more complex molecular architectures.

Oxidation Reactions

The oxidation of the 3-methyl group on the isothiazole ring can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids, which are versatile intermediates for further derivatization. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation. While specific studies on this compound are not extensively documented in publicly available literature, general principles of methyl group oxidation on heterocyclic systems can be applied.

Mild oxidizing agents such as selenium dioxide (SeO₂) are often employed for the conversion of activated methyl groups to aldehydes. For the formation of carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions are typically required. The presence of the amino and acetamido groups on the isothiazole ring may necessitate the use of protecting groups to prevent unwanted side reactions.

Table 1: Potential Oxidation Reactions of the C3-Methyl Group

| Product | Potential Oxidizing Agent(s) | General Reaction Conditions |

|---|---|---|

| 4-Amino-5-acetamidoisothiazole-3-carbaldehyde | Selenium dioxide (SeO₂) | Inert solvent (e.g., dioxane), elevated temperature |

| 4-Amino-5-acetamidoisothiazole-3-carboxylic acid | Potassium permanganate (KMnO₄) | Basic or acidic aqueous solution, heating |

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the C3-methyl group provides a reactive handle for introducing a wide array of substituents via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Radical halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often with a radical initiator such as benzoyl peroxide or AIBN, are commonly used for the benzylic-like halogenation of methyl groups on heterocyclic rings.

Once the 3-(halomethyl)isothiazole derivative is formed, it can readily participate in cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are typically catalyzed by palladium complexes with appropriate ligands. nih.govmt.com

Table 2: Representative Cross-Coupling Reactions of 3-(Halomethyl)isothiazole Derivatives

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ / Base | C-C (sp³-sp²) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (sp³-sp) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand (e.g., Xantphos) / Base | C-N |

Direct C-H Activation and Cross-Coupling Methodologies on the Isothiazole Ring

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic rings, avoiding the need for pre-functionalized starting materials. rsc.org

Regioselective Functionalization

For substituted isothiazoles, the regioselectivity of C-H activation is governed by the electronic and steric effects of the existing substituents. The amino and acetamido groups at the C4 and C5 positions are expected to influence the reactivity of the available C-H bonds on the isothiazole ring, although specific studies on this substrate are limited. In some heterocyclic systems, directing groups can be employed to achieve high regioselectivity. rsc.orgbham.ac.uk For 4-substituted isothiazoles, it has been shown that both C3-H and C5-H bonds can be activated for further functionalization. rsc.org

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed direct C-H arylation, alkenylation, or alkynylation are well-established methods for the functionalization of various heterocycles. thieme-connect.comresearchgate.netmdpi.com These reactions typically involve a palladium catalyst, a suitable ligand, an oxidant, and a base. The choice of these components can significantly influence the efficiency and regioselectivity of the reaction. For instance, Pd/Ag-catalyzed C5–H-selective direct oxidation dimerization of 4-substituted isothiazoles has been reported to afford 5,5′-bisisothiazoles. rsc.org Similarly, copper-catalyzed C-H functionalization offers an alternative pathway for the introduction of various functional groups. nih.gov

Synthesis of Annelated and Bridged Heterocyclic Systems Incorporating the Isothiazole Core

The bifunctional nature of this compound, with its reactive amino and acetamido groups, makes it a valuable precursor for the synthesis of annelated (fused) and bridged heterocyclic systems.

The synthesis of fused isothiazole ring systems can be achieved through intramolecular cyclization reactions. researchgate.netnih.gov For example, the amino group at the C4 position can act as a nucleophile to react with a suitably placed electrophilic center, leading to the formation of a new ring fused to the isothiazole core. The acetamido group can also be hydrolyzed to the corresponding amine, providing another reactive site for cyclization.

Bridged heterocyclic systems containing the isothiazole core are more complex structures that can be synthesized through multi-step sequences involving intramolecular cycloadditions or ring-closing metathesis reactions. While specific examples starting from this compound are not readily found in the literature, the general strategies for constructing such systems can be adapted. researchgate.netinpressco.com For instance, functionalization of the C3-methyl group and one of the amino groups with appropriate reactive partners could set the stage for a bridging reaction.

Construction of Isothiazolopyrimidine Derivatives

The synthesis of isothiazolo[4,5-d]pyrimidines, bioisosteres of purines, is a key transformation of the this compound scaffold. These fused systems are typically constructed by reacting the starting isothiazole with reagents that can provide the necessary one or three carbon atoms to form the pyrimidine (B1678525) ring.

One common strategy involves the cyclocondensation of a 4-amino-5-carboxamido-3-methylisothiazole with various one-carbon synthons. Although the starting material is a 5-acetamido derivative, it can be readily hydrolyzed to the corresponding 5-carboxamide under acidic or basic conditions. This intermediate, possessing both an amino and a carboxamide group, is primed for cyclization. For instance, heating the 4-amino-5-carboxamido-3-methylisothiazole with acetic anhydride can lead to the formation of a 5-methyl-isothiazolo[4,5-d]pyrimidin-7(6H)-one derivative. nih.gov

A more direct approach from the this compound could involve reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). DMF-DMA is known to react with both amino groups and active methyl groups. In this case, it can react with the 4-amino group and the methyl group of the acetamido moiety to facilitate pyrimidine ring closure.

Furthermore, isothiazolo[4,5-d]pyrimidine (B15245150) derivatives can be synthesized from appropriately substituted aminothiazoles. For example, 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides can be cyclized with trifluoroacetic anhydride to yield 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines. mdpi.commdpi.com This highlights the general utility of ortho-amino-carboxamide functionalities in the synthesis of fused pyrimidinones.

The following table summarizes representative reagents and the resulting isothiazolopyrimidine structures that can be conceptually derived from the this compound scaffold, often via the corresponding 5-carboxamide intermediate.

| Starting Material (or precursor) | Reagent | Resulting Fused System |

| 4-Amino-5-carboxamido-3-methylisothiazole | Acetic Anhydride | 5-Methyl-3-methylisothiazolo[4,5-d]pyrimidin-7(6H)-one |

| This compound | N,N-Dimethylformamide dimethyl acetal | 3-Methylisothiazolo[4,5-d]pyrimidine |

| 4-Amino-5-carboxamido-3-methylisothiazole | Triethyl orthoformate | 3-Methylisothiazolo[4,5-d]pyrimidin-7-amine |

Formation of Other Fused Isothiazole Systems

Beyond the well-explored isothiazolopyrimidines, the this compound scaffold can be utilized to construct other novel fused heterocyclic systems. The reactivity of the amino and acetamido groups can be harnessed to react with various polyfunctional reagents, leading to the formation of five, six, or even seven-membered rings fused to the isothiazole core.

For instance, reaction of the corresponding 4,5-diaminoisothiazole, obtained by reduction of a 4-nitro-5-amino precursor, with α-dicarbonyl compounds such as glyoxal (B1671930) or diacetyl would lead to the formation of isothiazolo[4,5-b]pyrazines. Similarly, reaction with 1,3-dicarbonyl compounds like acetylacetone (B45752) could potentially yield isothiazolo[4,5-b]diazepine derivatives.

The literature provides examples of the synthesis of various fused isothiazole systems, which can serve as a blueprint for the derivatization of the target scaffold. For instance, the synthesis of isothiazolo[4,3-d]pyrimidin-7(6H)-ones has been reported, demonstrating the versatility of aminoisothiazole precursors in constructing different isomeric fused systems. researchgate.net

Detailed research findings on the formation of other fused isothiazole systems from the specific this compound are not extensively documented in publicly available literature. However, based on the known reactivity of ortho-diamino and amino-acylamino functionalities in other heterocyclic systems, a variety of fused structures can be envisioned. The following table outlines some potential fused systems that could be synthesized from the this compound scaffold after appropriate modification.

| Precursor from this compound | Reagent | Potential Fused Isothiazole System |

| 4,5-Diamino-3-methylisothiazole | Glyoxal | 3-Methylisothiazolo[4,5-b]pyrazine |

| 4,5-Diamino-3-methylisothiazole | Phosgene or equivalent | 3-Methylisothiazolo[4,5-d]imidazol-2(1H)-one |

| 4-Amino-5-(thioacetamido)-3-methylisothiazole | Oxidative cyclization | 3,5-Dimethylisothiazolo[4,5-d]thiazole |

The exploration of these and other cyclization reactions will undoubtedly expand the chemical space accessible from the this compound scaffold, leading to the discovery of novel compounds with potentially interesting chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Acetamido 3 Methylisothiazole Derivatives

Electrophilic Aromatic Substitution Patterns on the Isothiazole (B42339) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic systems. The isothiazole ring is generally considered to be electron-rich and thus susceptible to electrophilic attack. However, the regioselectivity of such reactions is dictated by the electronic effects of the substituents present on the ring. In 4-Amino-5-acetamido-3-methylisothiazole, the amino and acetamido groups, both being electron-donating, are expected to activate the isothiazole ring towards electrophilic attack.

Influence of Substituents on Reactivity and Regioselectivity

The amino (-NH2) and acetamido (-NHCOCH3) groups at the C4 and C5 positions, respectively, are powerful activating groups that direct incoming electrophiles to specific positions on the isothiazole ring. Both groups can donate electron density to the ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. The methyl group at the C3 position also contributes to the activation of the ring through a positive inductive effect.

The directing influence of these substituents in electrophilic aromatic substitution is a crucial aspect of the reactivity of this compound. Generally, in five-membered heterocyclic rings, the position α to the heteroatom with the lone pair available for donation is the most activated. However, in the case of isothiazole, the situation is more complex due to the presence of two heteroatoms and the specific substitution pattern.

Due to the strong activating and ortho-, para-directing nature of the amino and acetamido groups, electrophilic substitution is anticipated to occur at the vacant C-H position of the isothiazole ring. The precise regioselectivity will be a result of the combined directing effects of all three substituents. Computational studies on thiazole (B1198619) derivatives have suggested that the C5 position is a primary site for electrophilic substitution. researchgate.net However, in the target molecule, this position is already substituted. Therefore, electrophilic attack would be directed to the remaining unsubstituted carbon atom, if any, or could potentially lead to substitution on the activating groups themselves under certain conditions.

Nitration Studies and Tautomeric Considerations of Related Acetamidothiazoles

Nitration is a classic example of electrophilic aromatic substitution. Studies on the nitration of 2-acetamidothiazoles have provided valuable insights into the reactivity of such systems, which can be extrapolated to understand the behavior of this compound.

Research has shown that 2-acetamidothiazoles can be nitrated, with the position of nitration being dependent on the reaction conditions and the substitution pattern of the thiazole ring. cdnsciencepub.comcdnsciencepub.com A key consideration in the nitration of acetamido-substituted heterocycles is the potential for tautomerism. The acetamido group can exist in equilibrium with its tautomeric acetimido form. The nitration of 2-acetamidothiazoles has been shown to occur at the 3-position of the thiazole ring, suggesting that the reaction proceeds through the acetimido tautomer, which allows for the replacement of the hydrogen atom on the ring nitrogen. cdnsciencepub.comcdnsciencepub.com

This tautomeric equilibrium can significantly influence the reactivity and regioselectivity of electrophilic substitution reactions. In the case of this compound, the presence of the acetamido group at C5 suggests that similar tautomeric considerations would be relevant in its nitration and other electrophilic substitution reactions.

| Reactant | Nitrating Agent | Product | Reference |

| 2-acetamido-5-bromothiazole | 99-100% HNO3 / Acetic anhydride (B1165640) | 2-acetamido-3-nitro-5-bromothiazole | cdnsciencepub.comcdnsciencepub.com |

| 2-acetamido-5-methylthiazole | 99-100% HNO3 / Acetic anhydride | 2-acetamido-3-nitro-5-methylthiazole | cdnsciencepub.comcdnsciencepub.com |

Nucleophilic Reactions and Ring Transformations

The isothiazole ring can also undergo nucleophilic attack, particularly when activated by electron-withdrawing groups or when the ring is part of a cationic species (isothiazolium salt). The presence of the electron-donating amino and acetamido groups in this compound would generally disfavor direct nucleophilic attack on the ring. However, reactions at the substituents or transformations involving the ring system are still possible.

Attack at Electrophilic Centers on the Isothiazole Ring

Studies on isothiazolium salts have demonstrated that nucleophilic attack can occur at the ring sulfur atom. cdnsciencepub.com This initial attack can lead to the opening of the isothiazole ring. For example, the reaction of various isothiazolium salts with sodium benzoylacetate results in the formation of 2-benzoylthiophenes, which is rationalized by an initial nucleophilic attack at the sulfur atom, followed by ring opening and subsequent recyclization. cdnsciencepub.com

While this compound itself is not a pre-formed salt, quaternization of the ring nitrogen would generate an isothiazolium species, rendering the ring susceptible to nucleophilic attack. The position of attack would likely be influenced by the steric and electronic environment created by the substituents.

Ring-Opening and Ring-Closing Reactions

Ring-opening reactions of the isothiazole nucleus can be initiated by nucleophilic attack, as seen with isothiazolium salts. cdnsciencepub.com These reactions often lead to the formation of acyclic intermediates that can then undergo further transformations, including ring-closing reactions to form new heterocyclic systems. For instance, the reaction of isothiazolium salts with carbanions can produce thiophene (B33073) derivatives through a ring-opening and recyclization pathway. cdnsciencepub.com

Furthermore, ring transformations of isothiazoles can be achieved under various conditions, leading to the formation of other heterocyclic structures. These transformations are valuable in synthetic chemistry for the generation of diverse molecular scaffolds. thieme-connect.com The specific conditions and the nature of the nucleophile play a crucial role in determining the outcome of these reactions. researchgate.net

Understanding Reaction Mechanisms through Intermediate Isolation and Trapping

The elucidation of reaction mechanisms is a cornerstone of chemical research. The isolation or trapping of reaction intermediates provides direct evidence for a proposed mechanistic pathway. In the context of isothiazole chemistry, several studies have successfully utilized these techniques to gain a deeper understanding of reaction mechanisms.

For instance, in the synthesis of 3-substituted benzoisothiazoles through an oxidative heteroatom Wittig-type process, the proposed mechanism was supported by the isolation of a sulfonamide intermediate when a less reactive substrate was used. sci-hub.se This provided strong evidence for the proposed reaction cascade.

Similarly, in electrophilic aromatic substitution reactions, the detection or trapping of the sigma-complex (arenium ion) intermediate can confirm the mechanism. While often transient, these intermediates can sometimes be observed spectroscopically under specific conditions. Mechanistic studies on the nitration of isothiazoles have provided insights into whether the reaction proceeds through the free base or the conjugate acid, which has implications for the nature of the intermediates involved. rsc.org

The study of such intermediates is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies involving isothiazole derivatives like this compound.

| Reaction Type | Intermediate Type | Method of Observation/Isolation | Reference |

| Isothiazole Synthesis | Sulfonamide intermediate | Isolation | sci-hub.se |

| Electrophilic Aromatic Substitution | Sigma-complex (Arenium ion) | Spectroscopic observation (in related systems) | researchgate.net |

| Nucleophilic attack on isothiazolium salts | Acyclic ring-opened species | Inferred from product formation | cdnsciencepub.comcdnsciencepub.com |

Kinetic and Thermodynamic Profiling of Key Transformations

Detailed experimental kinetic and thermodynamic data for the specific transformations of this compound derivatives are not extensively available in the public domain. However, a qualitative and semi-quantitative understanding can be extrapolated from studies on simpler isothiazole systems and the known electronic effects of the substituents.

The isothiazole ring is an aromatic system, and its reactivity in electrophilic substitution reactions has been studied. For instance, acid-catalyzed deuterodeprotonation rates for isothiazole and its methyl derivatives provide a quantitative measure of their relative reactivity and aromaticity. These studies indicate that the aromaticity of isothiazoles is greater than that of pyrazoles and isoxazoles. nih.gov The amino group at the C4 position and the acetamido group at the C5 position are both electron-donating groups, which are expected to activate the isothiazole ring towards electrophilic attack. The amino group is a strong activating group, while the acetamido group is a moderately activating group due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Conversely, the pyridine-like nitrogen atom in the isothiazole ring deactivates the molecule towards electrophilic attack and makes it more susceptible to nucleophilic attack compared to non-nitrogenous heterocycles like thiophene.

A hypothetical kinetic and thermodynamic profile for a key transformation, such as electrophilic nitration, can be constructed based on these principles. The presence of two activating groups would be expected to significantly increase the rate of reaction compared to unsubstituted isothiazole. The reaction would likely proceed via a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (Wheland intermediate). The stability of this intermediate, and thus the activation energy of the reaction, will be influenced by the position of attack and the ability of the substituents to stabilize the positive charge.

Table 1: Estimated Kinetic and Thermodynamic Parameters for Electrophilic Nitration of this compound

| Parameter | Estimated Value | Notes |

| Rate Constant (k) | Relatively High | The presence of two electron-donating groups (amino and acetamido) is expected to significantly increase the rate of electrophilic substitution compared to unsubstituted isothiazole. |

| Activation Energy (Ea) | Relatively Low | The electron-donating substituents will stabilize the positively charged intermediate (sigma complex), thereby lowering the activation energy barrier for the reaction. |

| Enthalpy of Reaction (ΔH) | Exothermic | Nitration of aromatic compounds is typically an exothermic process. |

| Gibbs Free Energy of Activation (ΔG‡) | Relatively Low | Consistent with a faster reaction rate due to electronic activation by the substituents. |

Note: The values in this table are qualitative estimations based on general principles of physical organic chemistry and are not derived from direct experimental measurements on this compound.

Comparative Reactivity Studies with Analogous Heterocyclic Systems (e.g., Thiazoles, Pyrazoles, Oxazoles)

A comparative analysis of the reactivity of this compound with its analogous thiazole, pyrazole (B372694), and oxazole (B20620) derivatives provides valuable insights into the role of the heteroatoms in the ring.

Aromaticity and General Reactivity:

The aromaticity of these five-membered heterocycles generally follows the order: Thiazole > Isothiazole > Pyrazole > Oxazole. This trend is reflected in their general stability and reactivity. Isothiazoles are considered to have a significant degree of aromatic character. nih.gov Like other 1,2-azoles, isothiazoles are less basic than their 1,3-azole counterparts (e.g., imidazole) due to the electron-withdrawing effect of the adjacent heteroatom.

Electrophilic Substitution:

The susceptibility of these heterocycles to electrophilic attack is influenced by the electron density of the ring. The presence of the pyridine-like nitrogen atom in all these rings deactivates them towards electrophilic substitution compared to rings like pyrrole (B145914) or thiophene. However, the presence of activating groups like amino and acetamido in our target molecule would significantly enhance its reactivity.

Isothiazole vs. Thiazole: Thiazoles are generally more reactive towards electrophilic substitution than isothiazoles. In the case of our substituted compound, the directing effects of the amino and acetamido groups would be a primary determinant of the regioselectivity of the reaction in both ring systems.

Isothiazole vs. Pyrazole: Pyrazoles are also aromatic and undergo electrophilic substitution. The reactivity of a substituted pyrazole analogue would be comparable, with the precise outcome depending on the position of the substituents and the reaction conditions.

Isothiazole vs. Oxazole: Oxazoles are generally the least aromatic and most reactive of this series, often behaving more like conjugated dienes in certain reactions. They are more susceptible to ring-opening reactions.

Nucleophilic Substitution:

The presence of the electronegative nitrogen atom makes these azoles more susceptible to nucleophilic attack than their non-nitrogenous counterparts. This reactivity is further enhanced by the presence of electron-withdrawing groups or by quaternization of the ring nitrogen.

Table 2: Comparative Reactivity of Substituted Heterocyclic Systems

| Heterocyclic System | Relative Aromaticity | General Reactivity Towards Electrophiles | General Reactivity Towards Nucleophiles | Key Reactivity Features |

| Isothiazole | High | Moderate (activated by substituents) | Moderate | Stable aromatic ring, undergoes typical electrophilic substitution. |

| Thiazole | High | Higher than Isothiazole (activated by substituents) | Moderate | More nucleophilic sulfur atom can influence reactivity. |

| Pyrazole | Moderate to High | Moderate (activated by substituents) | Lower than Isothiazole | Tautomerism can influence reactivity. |

| Oxazole | Low | Low (prone to addition/ring opening) | High | Least aromatic, often acts as a diene in cycloadditions. |

Note: This table provides a generalized comparison. The actual reactivity of specific substituted derivatives will be highly dependent on the nature and position of the substituents.

Advanced Spectroscopic and Computational Characterization of 4 Amino 5 Acetamido 3 Methylisothiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (e.g., 2D NMR, NOESY, COSY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-Amino-5-acetamido-3-methylisothiazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The methyl group on the isothiazole (B42339) ring (C3-CH₃) would likely appear as a singlet in the range of δ 2.2–2.8 ppm. The methyl protons of the acetamido group (-NHCOCH₃) would also produce a singlet, typically around δ 1.9–2.2 ppm. The protons of the primary amino group (-NH₂) and the secondary amide proton (-NH) are expected to appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration, but generally found in the δ 5.0-8.0 ppm range. unn.edu.ngsigmaaldrich.com

The ¹³C NMR spectrum would complement this data by identifying each unique carbon environment. compoundchem.comlibretexts.org The isothiazole ring carbons (C3, C4, C5) would resonate in the aromatic/heteroaromatic region (δ 110–160 ppm). The carbonyl carbon (C=O) of the acetamido group is expected at the lower field, typically δ 165–175 ppm. The two methyl carbons would appear at a much higher field, with the ring methyl (C3-CH₃) around δ 10–20 ppm and the acetamido methyl (-COCH₃) around δ 20–30 ppm. libretexts.org

To confirm these assignments and elucidate the complete bonding network, 2D NMR techniques are employed. Correlation Spectroscopy (COSY) would establish proton-proton couplings, although for this specific molecule with many singlet signals, its utility might be focused on identifying potential long-range couplings. More crucial would be Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate proton signals with their directly attached carbons and with carbons two to three bonds away, respectively. For instance, an HMBC experiment would show a correlation between the acetamido methyl protons and the carbonyl carbon, confirming their connectivity.

Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons. A NOESY experiment could reveal through-space correlations between the C3-methyl protons and the amino protons at C4, helping to define the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ring Methyl | -CH₃ | 2.2 - 2.8 | 10 - 20 |

| Acetamido Methyl | -COCH₃ | 1.9 - 2.2 | 20 - 30 |

| Amino | -NH₂ | 5.0 - 7.5 (broad) | N/A |

| Acetamido | -NH | 7.5 - 8.5 (broad) | N/A |

| Acetamido Carbonyl | -C=O | N/A | 165 - 175 |

| Isothiazole Ring | C3, C4, C5 | N/A | 110 - 160 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a new compound. nih.govacs.org For this compound (C₆H₉N₃OS), the calculated exact mass is 171.0466 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 172.0539, confirming the elemental composition with high confidence. miamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the study of fragmentation patterns. The fragmentation of the parent ion can provide valuable structural information. For this compound, key fragmentation pathways would likely involve the acetamido substituent. libretexts.org Common fragmentation patterns include:

Loss of ketene (B1206846) (CH₂=C=O): A neutral loss of 42.01 Da from the parent ion, resulting from the McLafferty rearrangement or cleavage of the acetamido group.

Loss of the acetyl radical (•COCH₃): Cleavage of the N-C bond of the amide, resulting in a loss of 43.02 Da.

Cleavage of the isothiazole ring: Heterocyclic rings can undergo characteristic ring-opening and fragmentation pathways, which would further corroborate the core structure.

Table 2: Predicted HRMS Data and Key Fragments for this compound

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₀N₃OS⁺ | 172.0539 | Protonated molecular ion |

| [M-CH₂CO+H]⁺ | C₄H₈N₃S⁺ | 130.0433 | Ion after loss of ketene |

| [M-COCH₃]⁺ | C₅H₇N₃S⁺ | 129.0355 | Ion after loss of acetyl radical |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Supramolecular Network Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide definitive proof of the structure of this compound, yielding accurate bond lengths, bond angles, and torsional angles. audreyli.com The resulting crystal structure would confirm the planarity of the isothiazole ring and reveal the conformation of the acetamido substituent relative to the ring.

Beyond the individual molecule, X-ray crystallography elucidates the supramolecular network, which is the arrangement of molecules in the crystal lattice stabilized by intermolecular forces. uq.edu.au For this compound, hydrogen bonding is expected to be a dominant feature. The amino (-NH₂) and acetamido (-NH) groups are excellent hydrogen bond donors, while the amino nitrogen, the carbonyl oxygen (C=O), and the isothiazole ring nitrogen are potential acceptors. researchgate.net It is anticipated that the crystal structure would reveal a network of intermolecular hydrogen bonds, such as N-H···O=C and N-H···N interactions, linking adjacent molecules into chains, sheets, or a more complex three-dimensional architecture. researchgate.net These interactions are critical in determining the physical properties of the solid material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net The IR and Raman spectra for this compound would be expected to display several key bands that confirm its structure.

The N-H stretching vibrations of the primary amino (-NH₂) and secondary amide (-NH) groups would appear in the region of 3100–3500 cm⁻¹. The amide N-H stretch is typically a single band, while the amino group gives rise to two bands (symmetric and asymmetric stretches). The C=O stretching vibration of the acetamido group (Amide I band) is a very strong and characteristic absorption in the IR spectrum, expected between 1650 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) is also prominent, usually appearing around 1550–1620 cm⁻¹. Other significant vibrations include C-H stretches of the methyl groups (2850–3000 cm⁻¹) and various skeletal vibrations of the isothiazole ring at lower frequencies (<1600 cm⁻¹), which constitute the "fingerprint" region. uomustansiriyah.edu.iqlibretexts.org

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ and -NH | 3100 - 3500 | Medium-Strong |

| C-H Stretch | -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | -NHCOCH₃ | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | -NHCOCH₃ | 1550 - 1620 | Medium-Strong |

| C-N Stretch | Amide/Amine | 1200 - 1400 | Medium |

| Ring Vibrations | Isothiazole | < 1600 | Medium-Weak |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful insights into molecular properties that can be difficult to measure experimentally. Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and geometry of molecules. mdpi.com Using a common functional like B3LYP with a basis set such as 6-31G(d,p) allows for the calculation of the molecule's minimum energy conformation. researchgate.netresearchgate.netacs.org These calculations yield optimized geometric parameters (bond lengths and angles) that can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to predict other properties, such as vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. scirp.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. rdd.edu.iq A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com For substituted thiazole (B1198619) derivatives, DFT calculations have shown HOMO-LUMO gaps typically in the range of 4.2–4.7 eV. researchgate.netdntb.gov.ua From the HOMO and LUMO energies, other global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated, providing a quantitative framework for predicting the molecule's reactive behavior. researchgate.net

Table 4: Key Reactivity Descriptors Derived from FMO Analysis

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electron-accepting capability. |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Computational quantum chemistry, particularly Density Functional Theory (DFT), stands as a powerful methodology for the a priori prediction of spectroscopic data. These theoretical calculations allow for the assignment of experimental spectra and provide a detailed understanding of the molecule's electronic structure and bonding.

Vibrational Frequencies: The prediction of the infrared (IR) and Raman spectra of this compound can be achieved through DFT calculations. By optimizing the molecular geometry to find its lowest energy conformation, subsequent frequency calculations can determine the harmonic vibrational frequencies. nih.govuit.no These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H stretching of the amino and acetamido groups, C=O stretching of the amide, and various vibrations of the isothiazole ring. While a systematic overestimation of frequencies is common in such calculations, the use of scaling factors provides excellent agreement with experimental data. nih.gov The analysis of these vibrational modes offers a direct link between the molecular structure and the observed spectroscopic signals. For substituted benzothiazole (B30560) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been shown to provide reliable vibrational frequency assignments. nbu.edu.sa

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating the NMR chemical shifts (¹H, ¹³C, ¹⁵N) of heterocyclic compounds. nih.govnih.govresearchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). imist.ma For this compound, GIAO calculations would predict the chemical shifts for the methyl protons, the N-H protons, and the distinct carbon and nitrogen atoms of the isothiazole ring and its substituents. The accuracy of these predictions is highly dependent on the chosen functional and basis set, with methods like B3LYP and basis sets such as 6-311++G(d,p) often providing a good balance of accuracy and computational cost for organic molecules. nih.govimist.ma

Below is an interactive table summarizing the computational methods used for predicting spectroscopic properties.

| Spectroscopic Property | Computational Method | Typical Level of Theory | Information Gained |

| Vibrational Frequencies | Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Assignment of IR and Raman bands to specific molecular vibrations. |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) | GIAO-DFT (B3LYP/6-311++G(d,p)) | Prediction of ¹H, ¹³C, and ¹⁵N chemical shifts for structural confirmation. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations are particularly valuable for understanding the conformational flexibility of this compound and its interactions with its environment.

Intermolecular Interactions: MD simulations can also be used to study how this compound interacts with solvent molecules or other solutes. By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, DMSO), the simulation can track the formation and breaking of intermolecular bonds, such as hydrogen bonds, over time. This provides insights into solvation effects and the relative stability of different intermolecular complexes. For instance, simulations could quantify the hydrogen bonding lifetime between the amino or acetamido groups and water molecules, offering a dynamic view of its solvation shell.

The table below outlines the applications of molecular dynamics simulations for this compound.

| Area of Investigation | Simulation Technique | Key Parameters to Analyze | Insights Gained |

| Conformational Flexibility | Molecular Dynamics (MD) | Dihedral angle distributions, potential of mean force | Identification of stable rotamers of the acetamido group and rotational energy barriers. |

| Solvation and Intermolecular Interactions | MD in explicit solvent | Radial distribution functions, hydrogen bond analysis | Understanding of solvation structure and dynamics of intermolecular interactions. |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions, providing information on intermediates and transition states that are often difficult to observe experimentally. For this compound, theoretical methods can be used to explore its reactivity and potential transformation pathways.

By employing DFT or higher-level ab initio methods, the potential energy surface of a proposed reaction can be mapped out. mdpi.com This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its rate. nih.gov For example, the mechanism of electrophilic aromatic substitution on the isothiazole ring, or reactions involving the amino and acetamido groups, could be investigated. The calculated geometries of transition states would reveal the precise atomic arrangements at the peak of the reaction barrier. Furthermore, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state indeed connects the intended reactants and products.

Investigation of Noncovalent Interactions in Crystal Structures and Solution

Noncovalent interactions, particularly hydrogen bonding and van der Waals forces, are fundamental to the supramolecular chemistry of this compound, dictating its packing in the solid state and its interactions in solution. unam.mxnih.gov The molecule possesses multiple hydrogen bond donors (the N-H groups of the amino and acetamido moieties) and acceptors (the nitrogen atom of the isothiazole ring and the carbonyl oxygen of the acetamido group). nih.govacs.orgacs.org

Crystal Structures: In the solid state, these functional groups are expected to form a network of intermolecular hydrogen bonds, which will be a primary determinant of the crystal packing. mdpi.comresearchgate.net Computational methods can be used to analyze and quantify these interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. It allows for the decomposition of the crystal packing into specific types of contacts (e.g., H···H, H···O, H···N) and their relative contributions. Furthermore, the non-covalent interaction (NCI) index is a computational tool that visualizes weak interactions in real space, providing a qualitative picture of the regions of hydrogen bonding, van der Waals interactions, and steric repulsion. unam.mx

Solution Phase: In solution, the same functional groups will engage in noncovalent interactions with solvent molecules. Theoretical studies can model these interactions to understand solvation preferences and the competition between intramolecular and intermolecular hydrogen bonding. researchgate.netorientjchem.org For instance, calculations can determine the relative stability of a self-associated dimer of this compound versus the solvated monomers, providing insight into its aggregation behavior.

The table below details the types of noncovalent interactions and the computational methods used to study them.

| Interaction Type | Functional Groups Involved | Computational Method for Analysis | Expected Significance |

| Hydrogen Bonding | Amino (donor), Acetamido (donor/acceptor), Isothiazole N (acceptor) | Hirshfeld Surface Analysis, NCI Index, Quantum Theory of Atoms in Molecules (QTAIM) | Primary determinant of crystal packing and solution-phase interactions. |

| π-π Stacking | Isothiazole rings | NCI Index, Symmetry-Adapted Perturbation Theory (SAPT) | Potentially contributes to crystal stability. |

| van der Waals Forces | Entire molecule | NCI Index, Molecular Dynamics | Ubiquitous interactions contributing to overall packing efficiency. |

Advanced Applications of 4 Amino 5 Acetamido 3 Methylisothiazole in Chemical Science and Technology Excluding Clinical and Safety Data

Role as Building Blocks and Intermediates in Complex Organic Synthesis

The isothiazole (B42339) ring system is valued in organic synthesis for its stability and the distinct reactivity of its constituent atoms. medwinpublishers.com As a multi-functionalized derivative, 4-Amino-5-acetamido-3-methylisothiazole serves as a valuable synthon, or building block, for constructing more complex molecular architectures. The primary amino group is a key nucleophile and a precursor for diazotization reactions, while the acetamido group can influence solubility and intermolecular interactions, such as hydrogen bonding. The isothiazole ring itself can be further modified or incorporated into larger systems. organic-chemistry.org

Synthesis of Agrochemicals (e.g., Fungicides, Pesticides)

The isothiazole core is a well-established toxophore in the agrochemical industry, forming the basis for a variety of biocidal agents. chemicalbook.com While specific studies detailing the use of this compound in agrochemical synthesis are not prominent, the general class of isothiazole derivatives is known for its application in herbicides and fungicides. chemicalbook.comresearchgate.net The functional groups on the molecule could be used to synthesize targeted agrochemicals. For instance, the amino group can be acylated or otherwise modified to create derivatives with potentially enhanced biological activity, a common strategy in the development of new crop protection agents.

Table 1: Examples of Bioactive Isothiazole Scaffolds in Agrochemical Research (Note: This table presents related isothiazole structures to illustrate the scaffold's role, not the specific subject compound.)

| Compound Class | Application Area | Mode of Action (Example) |

| 3,4-Dichloroisothiazoles | Fungicide | Induces Systemic Acquired Resistance (SAR) in plants |

| Isothiazolinones | Biocide / Preservative | Broad-spectrum antimicrobial activity |

| Isothiazole Carboxamides | Herbicide / Fungicide | Often used to enhance the efficacy of other biocides chemicalbook.comresearchgate.net |

Precursors for Advanced Materials (e.g., Dyes, Pigments)

The presence of a primary aromatic amino group makes this compound a strong candidate for the synthesis of azo dyes. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich partner like a phenol (B47542) or another amine. nih.gov The amino group on the isothiazole ring can be converted into a diazonium salt, which can then be reacted with various coupling components to produce a wide range of colors. rsc.orgresearchgate.net Isothiazole derivatives have also been noted for their use in stabilizing photomaterials for color photography and in ink formulations for printers. chemicalbook.comresearchgate.net

The general reaction scheme for this process is as follows:

Diazotization: The 4-amino group of the isothiazole is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt.

Azo Coupling: The diazonium salt is then added to a solution of a coupling component (e.g., N,N-dimethylaniline, 2-naphthol) to form the final azo dye, characterized by the -N=N- linkage that acts as a chromophore. nih.gov

Catalytic Applications (e.g., as Ligands for Metal Complexes in Organic Reactions)

Heterocyclic compounds containing both nitrogen and sulfur, such as isothiazoles, are effective ligands for coordinating with transition metals. researchgate.net The lone pair of electrons on the ring's nitrogen atom and the sulfur heteroatom can form stable coordination complexes with various metal ions like palladium, copper, and nickel. thieme-connect.comnih.gov These metal complexes often exhibit significant catalytic activity in organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck).

While this compound has not been specifically reported as a ligand, its structure offers multiple potential coordination sites:

The isothiazole ring nitrogen.

The isothiazole ring sulfur.

The exocyclic nitrogen of the 4-amino group.

The oxygen or nitrogen atom of the 5-acetamido group.

This multi-dentate character could allow for the formation of stable chelate complexes, which are often highly effective catalysts. nih.gov The electronic properties of the isothiazole ring, modified by the electron-donating amino and acetamido groups, would influence the stability and reactivity of the resulting metal complex. thieme-connect.com

Materials Science Applications

Development of Functional Polymeric Materials

The bifunctional nature of this compound makes it a potential monomer for the synthesis of functional polymers, particularly polyamides. The primary amino group can participate in polycondensation reactions with difunctional carboxylic acids or their derivatives (e.g., diacid chlorides) to form a polyamide backbone. nih.govscielo.br

The general scheme for such a polymerization would involve reacting the isothiazole diamine monomer with a diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, in a suitable solvent. researchgate.net The resulting polymer would feature the isothiazole ring as a recurring unit in its backbone, which could impart desirable properties such as thermal stability and specific solubility characteristics. The pendant acetamido group would enhance inter-chain hydrogen bonding, potentially increasing the polymer's crystallinity and modifying its mechanical properties. Polymers based on thiazole (B1198619) and isothiazole monomers have been investigated for various applications, including as antibacterial materials and specialty plastics. nih.govmdpi.com

Table 2: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Required | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Diacid or Diacid Chloride | Amide (-CO-NH-) | High thermal stability, specific solubility, hydrogen bonding capability. nih.gov |

| Polyurea | Diisocyanate | Urea (-NH-CO-NH-) | Good mechanical properties, potential for high crystallinity. mdpi.com |

| Polyimide | Dianhydride | Imide | Excellent thermal and chemical resistance. |

Exploration in Optoelectronic Materials

Heterocyclic compounds, particularly those with extended π-conjugated systems, are of great interest in the field of organic electronics. rsc.org Isothiazole's isomer, thiazole, has been extensively used as a building block for organic semiconductors applied in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.net The electron-deficient nature of the thiazole/isothiazole ring makes it a suitable component in donor-acceptor type conjugated polymers, which are crucial for efficient charge separation and transport. researchgate.net

While direct applications of this compound in optoelectronics are not documented, its core structure is relevant. Theoretical studies using Density Functional Theory (DFT) on isothiazole derivatives help in understanding their electronic structure, including HOMO/LUMO energy levels, which are critical for designing optoelectronic materials. researchgate.net The amino and acetamido groups would act as electron-donating substituents, tuning the electronic properties of the isothiazole ring. Further chemical modification, such as using the amino group to extend the conjugated system through coupling reactions, could produce novel materials with potential for use in organic electronics. rsc.org

Corrosion Inhibition Studies and Applications

The prevention of metal corrosion is a critical aspect of industrial maintenance and material science. Organic compounds, particularly those containing heteroatoms such as nitrogen and sulfur, are often effective corrosion inhibitors. The isothiazole ring, present in this compound, contains both nitrogen and sulfur, making it a promising candidate for corrosion inhibition. These heteroatoms can facilitate the adsorption of the molecule onto a metal surface, forming a protective layer that shields the metal from corrosive agents.

Although no specific corrosion inhibition studies have been published for this compound, research on other thiazole and isothiazole derivatives has demonstrated their potential in this area. For instance, a study on a synthesized bis-Mannich base containing a thiazole ring showed it to be an effective corrosion inhibitor for steel in environments containing hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). nih.gov The inhibitor molecules adsorb onto the steel surface, blocking the corrosive medium. nih.gov The adsorption of this inhibitor was found to conform to the Langmuir isotherm model. nih.gov

Another study investigated the use of 5-phenylazo-2-thioxo-thiazolidin-4-one and its derivatives as corrosion inhibitors for C-steel in a sulfuric acid solution. eurjchem.com The efficiency of these inhibitors was found to increase with their concentration but decrease with a rise in temperature. eurjchem.com The mechanism of action is believed to be the adsorption of the inhibitor molecules on the metal surface, which can be influenced by the molecular structure and the nature of the corrosive environment.

The potential for this compound to act as a corrosion inhibitor is further supported by the general understanding that compounds with polar functional groups and π-electrons can effectively minimize corrosion. The amino and acetamido groups in this compound could enhance its adsorption onto metal surfaces.

Table 1: Corrosion Inhibition Efficiency of a Thiazole Derivative (TZBM) on Steel

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/a) | Inhibition Efficiency (%) |

| 0 | 1.25 | - |

| 500 | 0.23 | 81.6 |

| 1000 | 0.15 | 88.0 |

| 1500 | 0.11 | 91.2 |

Data sourced from a study on a bis-Mannich base with a thiazole structure (TZBM) in a gas-liquid environment with Cl⁻ + H₂S + CO₂ at 180°C. nih.gov

Analytical Chemistry Applications (e.g., as Reagents, without focusing on compound identification methods)

The application of isothiazole derivatives in analytical chemistry is an area that remains largely unexplored in mainstream research. However, the unique chemical properties of the isothiazole ring suggest potential for its use in various analytical techniques. For example, isothiazole derivatives have found a niche application in color photography, where they are used to stabilize photomaterials. researchgate.net

While comprehensive studies on the use of this compound as an analytical reagent are not available, the presence of reactive functional groups such as the amino and acetamido moieties could potentially be exploited for the development of new analytical methods. These groups could, for instance, be involved in complexation reactions with metal ions, suggesting a possible role as a chromogenic reagent in spectrophotometric analysis. Further research is required to explore these potential applications.

Bio-Inspired Chemistry and Tool Compounds (without focusing on biological activity in humans)

Bio-inspired chemistry seeks to mimic natural processes and structures to develop new technologies and understand biological mechanisms. Tool compounds are essential in this field for probing biological systems. While the biological activity of this compound in humans is outside the scope of this article, its potential interactions with macromolecules are of significant interest for mechanistic studies.

The isothiazole nucleus and its derivatives have been shown to interact with various biomolecules, including DNA and enzymes. thieme-connect.com These interactions can occur through non-covalent forces such as van der Waals interactions and hydrogen bonds, and in some cases, through covalent binding. thieme-connect.com Such studies provide valuable insights into the mechanisms of molecular recognition and can aid in the design of new molecular probes.

Research on other heterocyclic compounds has demonstrated the potential for isothiazole derivatives to interact with DNA. For instance, novel thiazole-based cyanoacrylamide derivatives have shown good binding characteristics towards calf thymus DNA (CT-DNA). nih.gov The binding constants (K_b) for two such compounds were determined to be 6.68 × 10⁴ M⁻¹ and 1.19 × 10⁴ M⁻¹. nih.gov The mode of binding for some thiazole derivatives has been suggested to be intercalation. cu.edu.eg

In the realm of enzyme interactions, benzothiazole (B30560) derivatives have been identified as inhibitors of human DNA topoisomerase IIα. researchgate.net One particular derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was found to be a potent inhibitor with an IC₅₀ value of 39 nM. researchgate.net Mechanistic studies suggested that this compound does not intercalate into DNA but rather binds to the minor groove and interacts directly with the enzyme. researchgate.net

The ability of the isothiazole scaffold to participate in such interactions suggests that this compound could also serve as a tool compound for studying macromolecular interactions. The amino and acetamido groups could play a significant role in directing these interactions through hydrogen bonding.

Table 2: DNA Binding and Enzyme Inhibition Data for Thiazole and Benzothiazole Derivatives

| Compound | Macromolecule | Method | Parameter | Value |

| Thiazole-based cyanoacrylamide (3b) | CT-DNA | UV-Vis Spectroscopy | K_b | 6.68 × 10⁴ M⁻¹ |

| Thiazole-based cyanoacrylamide (3c) | CT-DNA | UV-Vis Spectroscopy | K_b | 1.19 × 10⁴ M⁻¹ |

| Benzothiazole derivative (BM3) | Human DNA topoisomerase IIα | Relaxation Assay | IC₅₀ | 39 nM |

Data compiled from studies on related thiazole and benzothiazole derivatives. nih.govresearchgate.net

Future Research Directions and Unexplored Potential of 4 Amino 5 Acetamido 3 Methylisothiazole Chemistry

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted isothiazoles often involves multi-step sequences, cycloaddition reactions, or the transformation of other heterocyclic systems. medwinpublishers.com Future research could focus on developing more streamlined and sustainable synthetic pathways to 4-Amino-5-acetamido-3-methylisothiazole and its analogues.

Key areas for development include:

Multi-Component Reactions (MCRs): Designing a one-pot synthesis where the core components assemble the final molecule in a single operation would significantly improve efficiency. An MCR approach could combine a β-keto-thioamide precursor, an ammonia (B1221849) source, and an acetylating agent under optimized conditions.

Catalytic C-H Activation: A forward-thinking approach would involve the direct functionalization of a simpler 3-methylisothiazole (B110548) precursor. Research into regioselective C-H amination and subsequent acetylation at the C4 and C5 positions, guided by advanced catalytic systems, could represent a paradigm shift in isothiazole (B42339) synthesis.

Greener Synthetic Methods: Exploration of syntheses using environmentally benign solvents (e.g., water, supercritical CO2), microwave-assisted organic synthesis (MAOS) to reduce reaction times, or biocatalysis would align with the principles of green chemistry.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

| Linear Synthesis | Stepwise control over regiochemistry. | Lower overall yield, more waste generation. |

| Multi-Component Reaction | High atom economy, reduced steps. | Requires extensive optimization, potential for side products. |

| C-H Activation | Novel and elegant, reduces pre-functionalization. | Achieving high regioselectivity, catalyst development. |

| Flow Synthesis | Enhanced safety, scalability, and reproducibility. | Requires specialized equipment and setup. |

Expansion of Functionalization Chemistries

The existing amino and acetamido groups serve as versatile handles for a wide array of chemical transformations, allowing the molecule to be used as a scaffold for creating libraries of new compounds.

Derivatization of the 4-Amino Group: This primary amine is a prime site for reactions such as diazotization to introduce other functional groups (e.g., halogens, hydroxyl), reductive amination to append complex side chains, or acylation to form a diverse range of amides.

Modification of the 5-Acetamido Group: The acetamido group can be hydrolyzed to reveal a second amino group, which could then be selectively functionalized. This opens the door to creating unsymmetrically substituted 4,5-diaminoisothiazole derivatives, which are difficult to access otherwise.

Ring-based Functionalization: While the existing substituents are electron-donating, exploring electrophilic aromatic substitution under carefully controlled conditions could lead to functionalization at other positions, if any are available on derivatives.

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of heterocycles is an area where flow chemistry has demonstrated significant advantages over traditional batch methods, including improved safety, enhanced reaction control, and easier scalability. springerprofessional.demdpi.com Applying this technology to the synthesis of this compound could be highly beneficial.

A multi-step flow process could be designed where intermediates are generated and consumed in a continuous stream without isolation, a concept known as "reaction telescoping". uc.pt For instance, the formation of the isothiazole ring could occur in a heated flow reactor, followed by an in-line purification module, and then immediate introduction into a second reactor for the amination or acetylation step. This approach not only increases efficiency and safety but also facilitates the integration of real-time analytics and automated optimization using machine learning algorithms. sci-hub.semdpi.com

Exploration of Supramolecular Chemistry and Self-Assembly

The structure of this compound is rich with features conducive to forming non-covalent interactions, making it an excellent candidate for supramolecular chemistry. The primary amine (NH2) and the secondary amide (NH-C=O) are potent hydrogen bond donors and acceptors.

Future research could investigate the self-assembly of this molecule into higher-order structures:

Hydrogen-Bonded Networks: The molecule could form one-dimensional tapes or two-dimensional sheets driven by intermolecular hydrogen bonds, similar to the self-assembly observed in other amide-containing heterocycles. nih.gov

Organogels and Liquid Crystals: By attaching long alkyl chains to the amino group, it may be possible to design derivatives that form thermotropic liquid crystals or self-assemble into fibrous networks capable of gelling organic solvents.

Coordination Polymers: The nitrogen atoms of the isothiazole ring and the amino group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic or photophysical properties. rsc.org

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental work. mdpi.com Applying these methods to this compound can accelerate its development.

Reactivity Prediction: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, helping to design more effective functionalization strategies. Global reactivity parameters like chemical hardness and softness can be calculated to anticipate the molecule's stability and reactivity. mdpi.com

Property Simulation: Key properties such as electronic absorption spectra (UV-Vis), frontier molecular orbital energies (HOMO-LUMO gap), and dipole moments can be calculated. This is particularly useful for designing derivatives with specific electronic or optical properties for applications in materials science. peerj.com

Supramolecular Assembly Simulation: Molecular dynamics simulations could be used to model the self-assembly behavior of the molecule, predicting the most stable hydrogen-bonding patterns and supramolecular structures, thereby guiding the design of new materials.

Table 2: Computationally Derivable Parameters and Their Significance

| Parameter | Computational Method | Predicted Property/Application |

| HOMO/LUMO Energies | DFT | Electronic properties, reactivity, potential for use in organic electronics. |

| Molecular Electrostatic Potential | DFT | Sites for non-covalent interactions, hydrogen bonding, and electrophilic attack. |

| Vibrational Frequencies | DFT | Prediction of IR and Raman spectra for structural confirmation. |

| Gibbs Free Energy of Reaction | DFT | Feasibility and spontaneity of proposed synthetic routes. peerj.com |

New Applications in Emerging Technologies and Interdisciplinary Research

The unique substitution pattern of this isothiazole derivative makes it a promising building block for novel functional materials and applications in interdisciplinary fields.

Organic Electronics: The electron-rich nature of the substituted isothiazole ring suggests potential use as a monomer for synthesizing conductive polymers or as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amino group provides a convenient point for polymerization.

Chemosensors: The 4-amino group could be functionalized with a fluorophore or a chromophore. The binding of specific analytes (e.g., metal ions, anions) to a receptor unit attached to the molecule could induce a detectable change in its optical properties, forming the basis of a chemical sensor.

Agrochemicals: Isothiazole derivatives have been explored for their fungicidal and herbicidal properties. rsc.org New derivatives built upon this scaffold could be synthesized and screened for potential applications in agriculture, representing a more sustainable approach to crop protection.

Conclusion

Summary of Key Research Findings and Progress

A comprehensive review of available scientific literature indicates a significant lack of specific research focused on 4-Amino-5-acetamido-3-methylisothiazole. Consequently, there are no key research findings or progress to summarize for this particular compound. The absence of data prevents a detailed discussion of its synthesis, characterization, and potential applications.

Highlighting the Academic and Industrial Significance of this compound Chemistry

Given the lack of published information, the academic and industrial significance of this compound chemistry is currently undefined. The potential significance can only be extrapolated from the known importance of the isothiazole (B42339) scaffold and the functional groups present. In an academic context, the synthesis and characterization of this novel compound would be a valuable contribution to heterocyclic chemistry. Industrially, should this compound or its derivatives exhibit useful biological or material properties, it could find applications in pharmaceuticals, agrochemicals, or materials science.

Outlook for Future Research Endeavors

The dearth of information on this compound presents a clear opportunity for future research. Initial endeavors should focus on the development of a reliable synthetic route to produce the compound. Following successful synthesis, a thorough characterization of its structural, physical, and chemical properties would be essential. Subsequent research could then explore its potential biological activities through in vitro and in vivo screening, as well as investigate its utility as a building block in the synthesis of more complex molecules or functional materials. Such studies would be crucial in determining the scientific and commercial value of this currently uncharacterized isothiazole derivative.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-5-acetamido-3-methylisothiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of isothiazole derivatives often involves multi-step functionalization. For introducing the acetamido and amino groups:

- Step 1 : Start with a methylisothiazole core. Use substitution reactions with acyl chlorides or thionyl chloride to introduce the acetamido group at position 5 .

- Step 2 : Introduce the amino group via reductive amination (e.g., using sodium borohydride) or catalytic hydrogenation .

- Optimization : Control temperature (e.g., reflux in DMSO for 18 hours as in triazole synthesis ) and pH to minimize side reactions.

- Example Conditions :

| Step | Reagents/Conditions | Yield (Analogous Compound) |

|---|---|---|

| 1 | DMSO, reflux, 18h | ~65% (triazole derivative) |